molecular formula C16H16BrN3O B2501839 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole CAS No. 1798046-83-9

3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole

Cat. No.: B2501839
CAS No.: 1798046-83-9
M. Wt: 346.228
InChI Key: SMVKNNICOFHQIU-UHFFFAOYSA-N
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Description

3-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole is a complex organic compound that features a unique bicyclic structure. This compound is part of the indazole family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is particularly noteworthy, as it is a central core in many biologically active molecules, including tropane alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through asymmetric cycloadditions of cyclic azomethine ylides . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole is unique due to the combination of the 8-azabicyclo[3.2.1]octane scaffold and the indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(6-bromo-2-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-19-15(13-8-5-10(17)9-14(13)18-19)16(21)20-11-3-2-4-12(20)7-6-11/h2-3,5,8-9,11-12H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVKNNICOFHQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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